Octahydro-1-benzofuran-3a-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

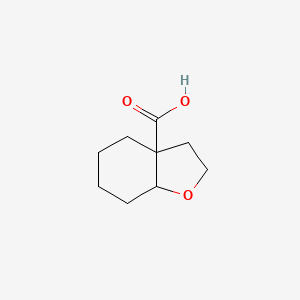

Octahydro-1-benzofuran-3a-carboxylic acid is a bicyclic organic compound with the chemical formula C9H14O3. It is also known as 1,2,3,4,6,7,8,8a-octahydro-3a-benzofuran-1-carboxylic acid. This compound is characterized by its unique structure, which includes a benzofuran ring system that is fully saturated, making it an octahydro derivative. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1-benzofuran-3a-carboxylic acid typically involves the hydrogenation of benzofuran derivatives under specific conditions. One common method includes the catalytic hydrogenation of benzofuran in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete saturation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and crystallization .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

-

Reagents : Ethanol, H<sub>2</sub>SO<sub>4</sub> (acid catalyst)

-

Product : Ethyl octahydro-1-benzofuran-3a-carboxylate

-

Yield : ~85% (industrial scale)

This reaction follows a nucleophilic acyl substitution mechanism, where the acid is protonated to enhance electrophilicity before ethanol attacks the carbonyl carbon .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

-

Reagents : LiAlH<sub>4</sub> (anhydrous conditions)

-

Product : Octahydro-1-benzofuran-3a-methanol

Catalytic hydrogenation (Pd/C, H<sub>2</sub>) of the saturated benzofuran ring is also feasible but requires precise conditions to avoid over-reduction .

| Catalyst | Reaction Time | Major Product | By-Products |

|---|---|---|---|

| 10% Pd/C | 2–3 h | Partially reduced derivatives | Octahydrobenzofuran (full saturation) |

| 20% Pd/C | 4–5 h | Octahydrobenzofuran | Minimal |

Substitution Reactions

The isopropyl or methyl substituents on the benzofuran core can undergo halogenation:

-

Reagents : SOCl<sub>2</sub>, PCl<sub>5</sub>, or Br<sub>2</sub>/Fe

-

Products : Chlorinated or brominated derivatives at the C4 or C6 positions

-

Example : Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (yield: 65%)

Halogenation enhances antimicrobial activity, as demonstrated by MIC<sub>80</sub> values against S. aureus (0.39 mg/mL) .

Oxidation Reactions

Controlled oxidation of the carboxylic acid group yields derivatives:

-

Reagents : KMnO<sub>4</sub> (acidic conditions)

-

Product : Benzofuran-3,5-dicarboxylic acid (via decarboxylation)

-

Side Reaction : Over-oxidation may fragment the bicyclic structure .

Photochemical Alkylation

Under UV light with TiO<sub>2</sub> as a catalyst, the compound participates in C–C bond-forming reactions:

-

Reagents : Alkenes, TiO<sub>2</sub>, anhydrous conditions

-

Product : Alkylated octahydrobenzofuran derivatives (e.g., N-(2,3-dihydrobenzofuranyl)-O-methylhydroxylamine, yield: 28%)

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides:

-

Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

-

Product : Octahydro-1-benzofuran-3a-carboxamide

-

Application : Precursor for GABA analogs with neuropharmacological potential

Cyclization Reactions

Intramolecular cyclization via acid catalysis generates fused polycyclic systems:

-

Reagents : Trifluoromethanesulfonic acid (TfOH)

-

Product : Tricyclic lactones (used in natural product synthesis)

Key Research Findings

-

Antimicrobial Activity : Halogenated derivatives exhibit enhanced efficacy against Gram-positive bacteria (IZ = 23–24 mm) compared to unsubstituted analogs .

-

Stereochemical Influence : The cis-fused bicyclic structure dictates regioselectivity in hydrogenation and substitution reactions .

-

Catalytic Challenges : Pd/C-mediated reductions require strict control of catalyst loading to prevent over-saturation .

Reaction Optimization Insights

科学研究应用

Chemical Properties and Structure

Octahydro-1-benzofuran-3a-carboxylic acid has the molecular formula C9H14O3 and features a bicyclic structure that includes a benzofuran moiety. This unique structure contributes to its reactivity and potential applications across various fields.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it useful in the development of more complex molecules.

Key Reactions:

- Hydrolysis : The compound can be hydrolyzed to yield other useful derivatives, such as ethyl octahydro-1-benzofuran-3a-carboxylate, which further expands its application in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound and its derivatives possess potential biological activities, including anti-inflammatory and analgesic properties.

Case Studies:

- A study highlighted the compound's effectiveness in modulating pain pathways, suggesting its utility in developing new analgesics .

- Another investigation focused on its role in synthesizing compounds with enhanced therapeutic profiles for treating chronic pain conditions .

Fragrance Industry

The compound has been identified as having significant olfactory properties, making it valuable in the fragrance industry. It is used to enhance or modify fragrances in perfumes, colognes, and personal care products.

Applications:

- The incorporation of this compound into fragrance formulations has been shown to impart herbal, woody, and fresh notes, leading to innovative scent profiles .

Data Table: Comparison of Applications

作用机制

The mechanism of action of octahydro-1-benzofuran-3a-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

相似化合物的比较

Similar Compounds

Benzofuran: The parent compound, which is less saturated and has different chemical properties.

Tetrahydrobenzofuran: A partially saturated derivative with different reactivity and applications.

Hexahydrobenzofuran: Another partially saturated derivative with unique properties.

Uniqueness

Octahydro-1-benzofuran-3a-carboxylic acid is unique due to its fully saturated benzofuran ring system, which imparts distinct chemical and biological properties. Its high degree of saturation makes it more stable and less reactive compared to its less saturated counterparts, making it valuable in various research and industrial applications .

生物活性

Octahydro-1-benzofuran-3a-carboxylic acid (C9H14O3) is a bicyclic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by a fully saturated benzofuran ring system, which contributes to its stability and reactivity compared to less saturated analogs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is synthesized through various methods, including catalytic hydrogenation of benzofuran derivatives. Its structure allows for multiple chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in organic synthesis.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to modulate the activity of specific receptors and enzymes, influencing several biological pathways. Notably, its derivatives have been investigated for their potential as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation and bicarbonate homeostasis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In cellular models, this compound reduced the expression of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Inhibition of Carbonic Anhydrases

A study examined several benzofuran-based carboxylic acids, including derivatives of this compound, for their inhibitory effects on human carbonic anhydrase isoforms. Compounds derived from this structure showed submicromolar inhibition against hCA IX (KIs = 0.56–0.91 μM), highlighting their potential as therapeutic agents in cancer treatment .

Antiproliferative Activity

In another investigation, octahydro-1-benzofuran derivatives were tested for antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). One derivative exhibited an IC50 value of 2.52 ± 0.39 μM, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Benzofuran | Unsaturated | Limited biological activity |

| Tetrahydrobenzofuran | Partially saturated | Moderate reactivity |

| Hexahydrobenzofuran | Partially saturated | Different pharmacological properties |

| Octahydro-1-benzofuran | Fully saturated | Enhanced stability and biological activity |

The fully saturated nature of this compound contributes to its distinct chemical and biological properties compared to its less saturated counterparts.

属性

IUPAC Name |

3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9-4-2-1-3-7(9)12-6-5-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYNKOQEGFGLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCOC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。